molecular formula C5H9ClO2 B1658703 4-Methoxybutanoyl chloride CAS No. 61882-39-1

4-Methoxybutanoyl chloride

Cat. No.: B1658703
CAS No.: 61882-39-1
M. Wt: 136.58 g/mol
InChI Key: IMQIREFMSWXIEJ-UHFFFAOYSA-N
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Description

4-Methoxybutanoyl chloride is an organic compound with the molecular formula C(_5)H(_9)ClO(_2). It is a colorless liquid primarily used as a reagent in organic synthesis. The compound is known for its ability to introduce a four-carbon chain with a terminal methoxy group into various molecules, making it valuable in the synthesis of more complex organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybutanoyl chloride can be synthesized through the reaction of 4-methoxybutanoic acid with thionyl chloride (SOCl(_2)). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The general reaction is as follows: [ \text{C}_5\text{H}_9\text{O}_3\text{ + SOCl}_2 \rightarrow \text{C}_5\text{H}_9\text{ClO}_2\text{ + SO}_2\text{ + HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of oxalyl chloride (COCl(_2)) instead of thionyl chloride, as it can provide higher yields and fewer by-products. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybutanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

    Hydrolysis: Reacts with water to form 4-methoxybutanoic acid and hydrochloric acid.

    Reduction: Can be reduced to 4-methoxybutanol using reducing agents like lithium aluminum hydride (LiAlH(_4)).

Common Reagents and Conditions:

    Alcohols and Amines: For ester and amide formation, reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Water: Hydrolysis reactions are usually performed under mild conditions, often at room temperature.

    Reducing Agents: Reduction reactions require anhydrous conditions and are often performed at low temperatures to prevent side reactions.

Major Products:

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    4-Methoxybutanoic Acid: Formed from hydrolysis.

    4-Methoxybutanol: Formed from reduction

Scientific Research Applications

4-Methoxybutanoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of esters and amides.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals, agrochemicals, and polymers

Mechanism of Action

The mechanism of action of 4-methoxybutanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as alcohols and amines, through a nucleophilic acyl substitution mechanism. The carbonyl carbon of the acyl chloride is electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to form the final product .

Comparison with Similar Compounds

    4-Methoxybenzoyl Chloride: Similar in structure but contains a benzene ring instead of a butane chain.

    4-Methoxybutanoic Acid: The carboxylic acid precursor to 4-methoxybutanoyl chloride.

    4-Methoxybutanol: The reduced form of this compound.

Uniqueness: this compound is unique due to its ability to introduce a four-carbon chain with a terminal methoxy group into various molecules. This property makes it particularly valuable in the synthesis of complex organic compounds, where such structural features are desired .

Properties

IUPAC Name

4-methoxybutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-8-4-2-3-5(6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQIREFMSWXIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510095
Record name 4-Methoxybutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61882-39-1
Record name 4-Methoxybutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybutanoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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